molecular formula C14H14ClNO2 B13889325 2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid

2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid

Cat. No.: B13889325
M. Wt: 263.72 g/mol
InChI Key: TZLNMAOEVDOHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid is an organic compound that features a pyrrole ring and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid is unique due to its specific structural features, which combine a pyrrole ring with a phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

2-[5-chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid

InChI

InChI=1S/C14H14ClNO2/c15-13-4-3-11(12(9-13)10-14(17)18)5-8-16-6-1-2-7-16/h1-4,6-7,9H,5,8,10H2,(H,17,18)

InChI Key

TZLNMAOEVDOHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC2=C(C=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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